

# A Comparative Analysis of the Nephrotoxicity Profiles of SPR206 Acetate and Polymyxin B

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | SPR206 acetate |           |  |  |  |
| Cat. No.:            | B13393021      | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The resurgence of polymyxin-class antibiotics as a last-line defense against multidrug-resistant Gram-negative infections has been hampered by their significant nephrotoxic potential. This has spurred the development of novel polymyxin derivatives with improved safety profiles. Among these, SPR206 (acetate salt) has emerged as a promising candidate. This guide provides an objective comparison of the nephrotoxicity of **SPR206 acetate** and polymyxin B, supported by available preclinical and clinical experimental data.

## **Executive Summary**

SPR206 is a novel polymyxin B analog engineered to minimize the renal toxicity associated with its parent compound.[1] Preclinical studies in animal models have demonstrated that SPR206 exhibits lower cytotoxicity to kidney cells and reduced accumulation in the kidneys compared to polymyxin B.[2][3] Furthermore, Phase 1 clinical trials have indicated that SPR206 is generally well-tolerated in healthy subjects, with no significant evidence of nephrotoxicity at therapeutic doses.[4] In contrast, polymyxin B is well-documented to cause nephrotoxicity through its accumulation in renal proximal tubule cells, leading to oxidative stress, mitochondrial dysfunction, and apoptosis.[5][6]

# **Data Presentation: Comparative Nephrotoxicity Data**

The following tables summarize the available quantitative data from in vitro and in vivo studies comparing the nephrotoxicity of SPR206 and polymyxin B.





Table 1: In Vitro Cytotoxicity in Human Kidney Proximal Tubule Cells



| Compound    | Assay                                                                   | Cell Line                         | Endpoint               | Result                                                                    | Reference |
|-------------|-------------------------------------------------------------------------|-----------------------------------|------------------------|---------------------------------------------------------------------------|-----------|
| SPR206      | Cytotoxicity                                                            | Human<br>Proximal<br>Tubule Cells | Increased<br>Apoptosis | Less apoptosis compared to Polymyxin B                                    | [7]       |
| Polymyxin B | Cytotoxicity                                                            | Human<br>Proximal<br>Tubule Cells | Increased<br>Apoptosis | Higher apoptosis compared to VRP-034 (a novel formulation of Polymyxin B) | [7]       |
| SPR206      | Transepitheli<br>al Electrical<br>Resistance<br>(TEER)                  | Human<br>Proximal<br>Tubule Cells | TEER<br>Decrease       | Significantly smaller decrease in TEER at ≥10 µM compared to Polymyxin B  | [7]       |
| Polymyxin B | Transepitheli<br>al Electrical<br>Resistance<br>(TEER)                  | Human<br>Proximal<br>Tubule Cells | TEER<br>Decrease       | Significant decrease in TEER at concentration s ≥10 µM                    | [7]       |
| SPR206      | Kidney Injury<br>Biomarker<br>Release<br>(KIM-1,<br>NGAL,<br>Clusterin) | Human<br>Proximal<br>Tubule Cells | Biomarker<br>Levels    | Lower release of injury biomarkers at ≥10 µM compared to Polymyxin B      | [7]       |
| Polymyxin B | Kidney Injury<br>Biomarker<br>Release                                   | Human<br>Proximal<br>Tubule Cells | Biomarker<br>Levels    | Higher<br>release of<br>injury                                            | [7]       |



(KIM-1, biomarkers NGAL, compared to Clusterin) VRP-034

Table 2: In Vivo Nephrotoxicity in Animal Models (Rat)

| Compound    | Dosing<br>Regimen               | Animal Model           | Key Findings                                                                                                    | Reference |
|-------------|---------------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| SPR206      | Not specified                   | Rat                    | Lower kidney exposure than polymyxin B.                                                                         | [2]       |
| Polymyxin B | 4 mg/kg/day i.p.<br>for 5 days  | Wistar Rats            | Significant elevation in serum creatinine; decreased creatinine clearance.                                      | [6]       |
| Polymyxin B | 25 mg/kg/day<br>s.c. for 2 days | Sprague-Dawley<br>Rats | Statistically significant increase in serum urea (311%), creatinine (700%), KIM-1 (180%), and cystatin-C (66%). | [8]       |

Table 3: Human Phase 1 Clinical Trial Data (SPR206)



| Study Phase        | Dosing                                                                                                    | Population            | Key Renal<br>Safety<br>Findings                                           | Reference |
|--------------------|-----------------------------------------------------------------------------------------------------------|-----------------------|---------------------------------------------------------------------------|-----------|
| Phase 1<br>SAD/MAD | Single doses up<br>to 400 mg;<br>multiple doses of<br>100 mg q8h for<br>14 days                           | Healthy<br>Volunteers | No evidence of changes in renal function or renal impairment.             | [2]       |
| Phase 1<br>SAD/MAD | Single doses<br>from 10 mg to<br>400 mg; multiple<br>daily doses from<br>75 mg to 450 mg<br>for 7-14 days | Healthy<br>Volunteers | No clinically significant changes in laboratory tests for renal function. | [4]       |

# Experimental Protocols In Vitro Cytotoxicity Assay in Human Proximal Tubule Cells

- Cell Culture: Primary human proximal tubule cells are cultured as monolayers in Transwell plates.
- Treatment: Cells are treated with various concentrations of **SPR206 acetate** and polymyxin B (e.g., 0.3, 1, 3, 10, 30, and 60  $\mu$ M) for up to 48 hours.
- Nephrotoxicity Assessment:
  - Transepithelial Electrical Resistance (TEER): Measured to assess cell monolayer integrity.
  - Biomarker Analysis: Levels of kidney injury molecule-1 (KIM-1), neutrophil gelatinase-associated lipocalin (NGAL), and clusterin are measured in the cell culture supernatant.
  - Cell Viability: Intracellular ATP levels and lactate dehydrogenase (LDH) release are quantified.



 Apoptosis: Histological analysis using annexin V staining is performed to detect apoptotic cells.[7]

## In Vivo Nephrotoxicity Assessment in Rats

- Animal Model: Male Sprague-Dawley or Wistar rats are used.
- Dosing:
  - Polymyxin B: Administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at varying doses and frequencies (e.g., 25 mg/kg/day s.c. for 2 days or 4 mg/kg/day i.p. for 5 days).[6][8] A control group receives a saline solution.
  - **SPR206 Acetate**: Administered at comparable doses to the polymyxin B group for direct comparison.
- Sample Collection: Blood and urine samples are collected at baseline and at specified time points during and after treatment. Kidney tissues are harvested at the end of the study.
- Biomarker Analysis:
  - Serum: Analyzed for creatinine and blood urea nitrogen (BUN) levels.
  - Urine/Serum: Assessed for novel kidney injury biomarkers such as KIM-1 and cystatin-C.
     [8]
- Histopathology: Kidney tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate for tubular necrosis, congestion, and other signs of renal damage.[8]

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Polymyxin B-induced nephrotoxicity signaling pathway.



Click to download full resolution via product page

Caption: General experimental workflow for in vivo nephrotoxicity studies.

#### Conclusion

The available evidence strongly suggests that **SPR206 acetate** possesses a significantly improved renal safety profile compared to polymyxin B. This is supported by both in vitro



studies demonstrating lower cytotoxicity in human kidney cells and in vivo data indicating reduced kidney exposure in animal models.[2][7] Furthermore, Phase 1 clinical trials have not identified any significant signals of nephrotoxicity with SPR206.[4] While direct head-to-head in vivo comparative studies with comprehensive biomarker analysis are still emerging, the current body of research positions SPR206 as a promising next-generation polymyxin with the potential to overcome the dose-limiting nephrotoxicity of older agents like polymyxin B. Further clinical evaluation in patient populations is warranted to confirm these safety advantages in a real-world setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 2130. Safety and Pharmacokinetics of SPR206 in Subjects with Varying Degrees of Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of SPR206 in subjects with varying degrees of renal impairment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Polymyxin B-Induced Kidney Injury Assessment of a Novel Formulation of Polymyxin B (VRP-034) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Nephrotoxicity Profiles of SPR206 Acetate and Polymyxin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393021#comparative-nephrotoxicity-of-spr206-acetate-and-polymyxin-b]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com